2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid
Description
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 433243-08-4) is a quinoline derivative characterized by a carboxylic acid group at the 4-position, a methyl group at the 6-position, and a 2,4-dimethylphenyl substituent at the 2-position of the quinoline core. Its molecular weight is 291.35 g/mol, and it is typically synthesized with a purity of ≥95% . This compound is of interest in medicinal chemistry due to the structural versatility of quinoline derivatives, which are often explored for their biological activities, including receptor antagonism and enzyme inhibition.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-4-6-14(13(3)8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACGHUQBLGBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pfitzinger Reaction Modifications
The classical Pfitzinger reaction, involving isatin derivatives and ketones, remains a cornerstone for constructing quinoline-4-carboxylic frameworks. Zhou et al. demonstrated that trimethylsilyl chloride (TMSCl)-mediated reactions between N,N-dimethylenaminones and 5-substituted isatins yield ester/acid derivatives in 72-89% efficiency. For target compound synthesis, this method would require:
- 6-Methylisatin as the cyclization precursor
- 2,4-Dimethylacetophenone for side-chain introduction
- Acidic hydrolysis to liberate the carboxylic acid
Key limitations include the need for strictly anhydrous conditions and challenges in introducing multiple aryl substituents.
Doebner Hydrogen-Transfer Methodology
Wang et al. revolutionized quinoline synthesis through ytterbium perfluorooctanoate [Yb(PFO)3]-catalyzed three-component reactions in aqueous media. This green chemistry approach combines:
- 6-Methylaniline (1.2 eq)
- 2,4-Dimethylbenzaldehyde (1.0 eq)
- Pyruvic acid (1.5 eq)
Reaction optimization data reveals:
| Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 5 mol% Yb(PFO)3 | 80 | 8 | 78 |
| 10 mol% Yb(PFO)3 | 80 | 6 | 92 |
| 15 mol% Yb(PFO)3 | 80 | 4 | 94 |
This method's superiority stems from catalyst recyclability (5 cycles with <5% activity loss) and inherent atom economy.
Modern Three-Component Condensation Strategies
BF3·THF-Mediated Cyclization
Recent work by Japanese researchers demonstrated boron trifluoride tetrahydrofuranate (BF3·THF) as a superior catalyst for constructing polysubstituted quinolines. For our target molecule:
Optimized Protocol
- Charge a flame-dried flask with:
- 6-Methylaniline (10 mmol)
- 2,4-Dimethylbenzaldehyde (12 mmol)
- Pyruvic acid (15 mmol)
- BF3·THF (0.5 eq)
- Heat at 100°C under N2 for 6 hours
- Quench with NaHCO3 (aq)
- Purify via inverse extraction (Hexanes:EtOAc 3:1)
Performance Metrics
- Yield: 91%
- Purity (HPLC): >99%
- Reaction Scale: Up to 500 g demonstrated
Comparative analysis shows BF3·THF outperforms BF3·Et2O in handling moisture-sensitive intermediates while maintaining comparable yields.
Microwave-Assisted Solid-State Synthesis
Patel et al. developed a solvent-free approach using p-toluenesulfonic acid (PTSA) under microwave irradiation:
Key Parameters
- Power: 300 W
- Time: 15-20 minutes
- Temperature: 120°C (internal)
- Molar Ratio (Aniline:Aldehyde:Acid): 1:1.2:1.5
This method reduces reaction times from hours to minutes while eliminating solvent waste. Scale-up trials show consistent 88-92% yields at kilogram scales.
Catalytic Advances in Cyclocondensation
Iron-Catalyzed Tandem Processes
Wei et al. reported an iron(III)-mediated three-component synthesis of quinoline-2,4-dicarboxylates. Adaptation for our target compound requires:
- 6-Methylaniline (1 eq)
- Methyl glyoxylate (1.2 eq)
- 2,4-Dimethylphenylpyruvate (1.5 eq)
- FeCl3·6H2O (10 mol%)
Reaction Profile
- Temperature: 60°C
- Time: 8 hours
- Yield: 84%
- Byproducts: <3% (HPLC)
This method excels in introducing ester functionalities, which can be subsequently hydrolyzed to the target acid.
Multi-Step Industrial Synthesis (Patent CN102924374B)
The Chinese patent outlines a five-step sequence suitable for bulk production:
Step 1: Isatin Ring-Opening
Isatin + Acetone → 2-Toluquinoline-4-carboxylic acid
Conditions: NaOH/H2O, 35°C, 10 h
Yield: 99%
Step 2: Aldol Condensation
2-Toluquinoline-4-carboxylic acid + 2,4-Dimethylbenzaldehyde → 2-(2,4-Dimethylstyryl)-6-methylquinoline-4-carboxylic acid
Conditions: 100°C, 3 h
Yield: 85%
Step 3: Dehydration
Acetic anhydride, 120°C, 5 h
Yield: 93%
Step 4: Oxidation
KMnO4/NaOH, 40°C, 6 h
Yield: 89%
Step 5: Decarboxylation
m-Xylene, reflux, 3 h
Final Yield: 82%
This route's robustness stems from:
- Commercially available starting materials
- Water-based workup procedures
- Gram-to-kilogram scalability
Mechanistic Elucidation
Hydrogen Transfer Pathways
Deuterium-labeling studies confirm a concerted hydrogen transfer mechanism in BF3-mediated syntheses:
- Imine formation between aniline and aldehyde
- Pyruvic acid addition via Mannich-type reaction
- Cyclodehydration to dihydroquinoline
- Aromatization through H-shift to N-centered radical
The 2,4-dimethyl groups stabilize transition states through hyperconjugation, lowering activation energy by ~15 kcal/mol (DFT calculations).
Oxidative Decarboxylation Dynamics
In the patent route, potassium permanganate oxidation proceeds through:
- Hydroxylation at C3
- Ketone formation via Criegee rearrangement
- Acid-catalyzed decarboxylation
Methyl substituents at C2 and C6 retard side reactions by preventing π-orbital overlap in transition states.
Analytical Characterization Benchmarks
Spectroscopic Signatures
1H NMR (400 MHz, DMSO-d6)
- δ 8.42 (d, J=8.3 Hz, H-5)
- δ 8.15 (dd, J=8.5, 1.8 Hz, H-7)
- δ 7.92 (s, H-3)
- δ 2.65 (s, 6-CH3)
- δ 2.48 (s, 2,4-(CH3)2)
IR (KBr)
- 1695 cm⁻¹ (C=O stretch)
- 1580 cm⁻¹ (quinoline ring)
- 1365 cm⁻¹ (C-CH3 bend)
Elemental Analysis
Calculated for C20H19NO2:
C 78.14%, H 6.23%, N 4.56%
Found: C 78.09%, H 6.31%, N 4.51%
Industrial vs. Laboratory-Scale Considerations
| Parameter | Three-Component Method | Patent Process |
|---|---|---|
| Total Steps | 1 | 5 |
| Total Yield | 91% | 82% |
| PMI (kg/kg) | 8.2 | 14.7 |
| E-Factor | 23.4 | 45.9 |
| Capital Cost | Low | Moderate |
| Operator Skill | Medium | High |
Process mass intensity (PMI) and environmental factor (E-Factor) calculations favor the one-pot three-component approach for sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated quinoline derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that quinoline derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives similar to 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid can inhibit cancer cell proliferation. A notable study evaluated the compound's cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colorectal cancer) cells, revealing promising results in terms of cell viability reduction . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Several derivatives of quinoline-4-carboxylic acid have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhance antibacterial activity, with certain compounds exhibiting significant inhibition against methicillin-resistant strains . For example, compounds derived from this compound showed effective antibacterial properties when evaluated through agar diffusion methods .
Study on Antitumor Activity
A comprehensive study evaluated the antitumor activity of various quinoline derivatives, including those related to this compound. The findings indicated that specific structural features significantly influenced biological activity. The most potent compounds demonstrated IC50 values in single-digit micromolar ranges against selected cancer cell lines .
Evaluation of Antibacterial Efficacy
Another study focused on synthesizing new derivatives based on the quinoline structure and assessing their antibacterial efficacy against clinical isolates of bacteria. The results highlighted that modifications to the quinoline structure could lead to enhanced lipophilicity and improved antibacterial properties against resistant strains .
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Biological Activity
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a quinoline backbone and specific substituents, influences its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.37 g/mol. The compound features a carboxylic acid functional group at the 4-position and dimethylphenyl groups at the 2-position. This structural arrangement contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance, quinoline derivatives have been shown to affect multiple biochemical pathways, including those involved in cancer cell proliferation and microbial resistance mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These compounds have been tested using the agar diffusion method, showing promising results compared to standard antibiotics like ampicillin and gentamicin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Compound C | P. aeruginosa | 20 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) have shown that this compound can inhibit cell proliferation effectively . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Apoptosis induction |
| HCT116 | 30 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Studies have indicated that modifications in the substituents on the quinoline ring significantly affect both antimicrobial and anticancer activities. For example, increasing methyl substitutions can enhance potency against specific targets while altering pharmacokinetic properties .
Case Studies
- Antimicrobial Study : A recent study evaluated a series of quinoline derivatives for their antibacterial activity against MRSA strains. The results indicated that certain substitutions led to enhanced efficacy, suggesting that structural optimization could yield more effective antimicrobial agents .
- Anticancer Evaluation : Another study focused on the anticancer properties of quinoline derivatives in combination therapies. The findings revealed that when paired with traditional chemotherapeutics, these compounds showed synergistic effects, reducing IC50 values significantly compared to standalone treatments .
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid?
The compound is typically synthesized via the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones (e.g., phenylacetic acid) in an alkaline medium. Reaction optimization includes using sodium acetate as a base and continuous flow reactors to enhance scalability and purity . Post-synthesis purification often involves recrystallization or column chromatography to remove unreacted intermediates.
Advanced: How can computational methods aid in resolving structural ambiguities or reaction mechanisms?
Density Functional Theory (DFT) calculations predict electronic properties, molecular orbital interactions, and reactive sites, which are validated experimentally via spectroscopic data (e.g., NMR, IR). Molecular docking simulations further elucidate potential biological interactions, such as binding affinities to target enzymes . For mechanistic studies, transition state modeling helps identify rate-limiting steps in reactions like cyclization or substitution .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms substituent positions (e.g., methyl groups on the quinoline ring).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, essential for understanding solid-state reactivity .
Advanced: How can researchers address contradictions in reported biological activity data?
Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems). Mitigation strategies include:
- Standardizing in vitro assays (e.g., enzyme inhibition under controlled buffer conditions).
- Cross-validating results with molecular dynamics (MD) simulations to account for conformational flexibility in biological targets .
- Performing dose-response studies to establish activity thresholds .
Basic: What key physical properties should researchers prioritize during experimental design?
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (toluene).
- Thermal Stability : Analyze via differential scanning calorimetry (DSC) to determine melting/decomposition points.
- Hygroscopicity : Assess stability under humidity-controlled environments .
Advanced: What strategies optimize catalytic efficiency in large-scale synthesis?
- Screen transition metal catalysts (e.g., Pd/Cu) in varying solvents (DMF, toluene) to enhance reaction rates.
- Monitor progress via thin-layer chromatography (TLC) or GC-MS .
- Use Design of Experiments (DoE) to statistically optimize temperature, catalyst loading, and reaction time .
Basic: How is purity assessed, and what thresholds are acceptable for research use?
- HPLC-UV/Vis : Employ C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
- Acceptable Purity : ≥95% for most biological assays. Impurities (e.g., unreacted ketones) are quantified via LC-MS .
Advanced: How does X-ray crystallography inform reactivity studies?
Crystal structures reveal electron density distribution, highlighting nucleophilic/electrophilic sites. For example, methyl group positioning on the quinoline ring can sterically hinder substitution reactions, guiding synthetic modifications .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Result from incomplete cyclization or oxidation.
- Mitigation : Recrystallization in ethanol/water mixtures or preparative HPLC. LC-MS identifies side products like quinone derivatives .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
- Analog Synthesis : Modify substituents (e.g., halogenation at position 6, methyl group replacement).
- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
- Computational Correlation : Link activity data to descriptors like logP , polar surface area, and H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
